molecular formula C15H16N2O2 B10977313 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10977313
M. Wt: 256.30 g/mol
InChI Key: XFTLCDPPKXUHRM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-4-ylmethylamine group linked to a 2-ethoxy-substituted benzoyl moiety. For example, 2-hydroxy-N-(pyridin-4-yl)benzamide is prepared by reacting salicylyl chloride with 4-aminopyridine in the presence of triethylamine . Similarly, carbodiimide-mediated coupling (e.g., using EDC/HOBt) is common for benzamide derivatives, as seen in the synthesis of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide .

For instance, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (a close analog) inhibits vascular endothelial growth factor receptor 1 (VEGFR1) , highlighting the pharmacological relevance of this scaffold.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

XFTLCDPPKXUHRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with pyridin-4-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-carboxy-N-(pyridin-4-ylmethyl)benzamide.

    Reduction: Formation of 2-ethoxy-N-(pyridin-4-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is explored for its use in the synthesis of other valuable compounds and intermediates.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Weight logP Key Features
2-Ethoxy-N-(pyridin-4-ylmethyl)benzamide R1 = Ethoxy, R2 = Pyridin-4-yl ~269.34 (calc.) ~1.5 Ethoxy group enhances lipophilicity; pyridine enables hydrogen bonding
2-Ethoxy-N-(4-methylbenzyl)benzamide R1 = Ethoxy, R2 = 4-Me-benzyl 269.34 1.5 Methylbenzyl group increases steric bulk
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide R1 = Cl, R2 = Pyridin-4-yl ~323.79 (calc.) 2.8 Chlorophenyl enhances VEGFR1 binding affinity
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide R1 = OMe, CF3 315.28 2.2 Trifluoromethyl improves metabolic stability
2-Ethoxy-N-[2-(1H-imidazol-4-yl)ethyl]benzamide R1 = Ethoxy, R2 = Imidazole 259.31 1.5 Imidazole introduces polar interactions; lower MW enhances solubility

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) increase binding affinity to targets like VEGFR1 but may reduce solubility .
  • Pyridin-4-ylmethyl is critical for hydrogen bonding with kinase domains (e.g., VEGFR1-TK residues Val841, Asp1040) .
  • Ethoxy vs. methoxy : Ethoxy provides moderate lipophilicity (logP ~1.5), while methoxy derivatives (logP ~2.2) balance solubility and membrane permeability .

Mechanistic Insights :

  • VEGFR1 Inhibition: The pyridin-4-ylmethyl group in N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide interacts with Val841 and Asp1040 via hydrogen bonding, mimicking Axitinib’s binding mode .
  • Crystal Packing : In 4-methoxy derivatives, ladder-type hydrogen-bonding networks stabilize the crystal lattice, which may influence solid-state stability and formulation .

Yield Optimization

  • Catalysis: Triethylamine improves yields in reactions involving aminopyridines (e.g., 87.8% yield for 2-hydroxy-N-(pyridin-4-yl)benzamide) .
  • Solvent Systems : Petroleum ether/ethyl acetate (4:1) is effective for recrystallization .

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